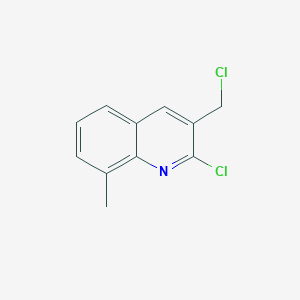

2-Chloro-3-chloromethyl-8-methylquinoline

Beschreibung

BenchChem offers high-quality 2-Chloro-3-chloromethyl-8-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-chloromethyl-8-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-3-(chloromethyl)-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N/c1-7-3-2-4-8-5-9(6-12)11(13)14-10(7)8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLRXIHGPHYZBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588987 | |

| Record name | 2-Chloro-3-(chloromethyl)-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948291-50-7 | |

| Record name | 2-Chloro-3-(chloromethyl)-8-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948291-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-(chloromethyl)-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular structure and reactivity of 2-Chloro-3-chloromethyl-8-methylquinoline

An In-Depth Technical Guide to the Molecular Structure and Reactivity of 2-Chloro-3-chloromethyl-8-methylquinoline

Executive Summary

In the realm of heterocyclic chemistry, 2-Chloro-3-chloromethyl-8-methylquinoline (CAS: 948291-50-7) serves as a highly versatile bifunctional scaffold. To the physical chemist, it is a premier model compound for studying non-covalent halogen bonding—specifically, the anisotropic distribution of electron density known as "polar flattening." To the synthetic chemist and drug development professional, it is a critical electrophilic intermediate. The distinct electronic environments of its two chlorine atoms allow for highly chemoselective functionalization, making it a cornerstone in the synthesis of novel antimicrobial, antifungal, and antidepressant agents.

This whitepaper dissects the compound’s structural idiosyncrasies, details its reactivity profile, and provides self-validating experimental protocols for its synthesis and downstream application.

Molecular Architecture and Electronic Properties

The reactivity and solid-state behavior of 2-chloro-3-chloromethyl-8-methylquinoline are dictated by its unique electronic topography. The molecule possesses two distinct halogen centers:

-

The 2-Chloro Substituent: Directly attached to the electron-deficient quinoline ring.

-

The 3-Chloromethyl Substituent: An aliphatic, benzylic-like halide.

Charge Density and Halogen Bonding (Cl···Cl Interactions)

In crystal engineering, the spatial arrangement of halogen atoms dictates supramolecular assembly. High-resolution X-ray diffraction and aspherical multipole modeling at 100 K have revealed that this compound exhibits highly specific Type II Cl···Cl interactions .

Unlike Type I interactions, which are symmetrical and driven by reduced repulsion, Type II interactions are orthogonal and fundamentally attractive. They occur due to polar flattening —a phenomenon where the electron density around the chlorine atom becomes anisotropic, creating an electrophilic region (the σ-hole) at the tip of the halogen and a nucleophilic equatorial belt. In 2-chloro-3-chloromethyl-8-methylquinoline, the nucleophilic belt of one chlorine interacts with the electrophilic σ-hole of an adjacent molecule's chlorine (a δ+···δ− interaction), driving directional crystal packing.

Logical flow of experimental charge density analysis revealing Type II interactions.

Quantitative Topological Properties

Topological analysis via the Quantum Theory of Atoms in Molecules (QTAIM) provides empirical evidence for the strength of these interactions. The electron density (

Table 1: Topological Properties of Halogen Interactions in Quinoline Derivatives

| Interaction Geometry | Electron Density ( | Laplacian ( | Electrostatic Nature | Structural Consequence |

| Type I (cis/trans) | < 0.03 eÅ⁻³ | < 0.3 eÅ⁻⁵ | Reduced Repulsion | Polar flattening adaptation |

| Type II (Orthogonal) | 0.03 – 0.06 eÅ⁻³ | 0.3 – 0.6 eÅ⁻⁵ | Attractive (δ+···δ−) | Directional crystal packing |

Synthetic Pathways and Reactivity Profile

The synthetic utility of 2-chloro-3-chloromethyl-8-methylquinoline lies in its chemoselectivity . When subjected to nucleophiles (such as amines or azides), the aliphatic 3-chloromethyl group undergoes rapid

This differential reactivity is heavily exploited in medicinal chemistry to synthesize N-[(2-chloro-8-methylquinolin-3-yl)methyl]amines, which serve as precursors for evaluating antidepressant and antifungal activities .

Synthetic workflow and downstream functionalization of the quinoline core.

Experimental Methodologies (Self-Validating Protocols)

To ensure high fidelity in synthesis, the following protocols are designed as self-validating systems, where the physical phenomena of the reaction intrinsically confirm its progress.

Protocol A: Synthesis of 2-Chloro-3-chloromethyl-8-methylquinoline

Objective: Convert 2-chloro-8-methylquinoline-3-carboxaldehyde to the target chloromethyl derivative via a two-step reduction-chlorination sequence.

-

Reduction: Dissolve 2-chloro-8-methylquinoline-3-carboxaldehyde (1.0 eq) in anhydrous methanol at 0 °C.

-

Reagent Addition: Slowly add Sodium Borohydride (

, 1.2 eq) in portions. Causality: -

Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active aldehyde spot and the appearance of a lower

spot confirms the formation of (2-chloro-8-methylquinolin-3-yl)methanol. -

Chlorination: Dissolve the isolated alcohol in anhydrous Dichloromethane (DCM) under an inert atmosphere. Causality: DCM is an aprotic solvent that prevents competitive solvolysis of the highly reactive chlorinating agent.

-

Activation: Dropwise addition of Thionyl Chloride (

, 1.5 eq) at 0 °C, followed by warming to room temperature. -

Self-Validation: The reaction generates

and

Protocol B: Chemoselective Amination for Drug Discovery

Objective: Synthesize N-[(2-chloro-8-methylquinolin-3-yl)methyl]amine derivatives for biological evaluation .

-

Preparation: Dissolve 2-chloro-3-chloromethyl-8-methylquinoline (1.0 eq) in absolute ethanol.

-

Nucleophile Addition: Add the desired primary or secondary amine (1.2 eq).

-

Acid Scavenging: Add Triethylamine (TEA, 1.5 eq) to the mixture. Causality: As the

substitution proceeds, -

Reflux and Validation: Reflux the mixture. The formation of a white precipitate (Triethylammonium chloride) acts as a self-validating physical marker that the substitution is successfully occurring.

-

Isolation: Pour the mixture into crushed ice, neutralize, and filter the resulting precipitate for subsequent recrystallization.

References

-

Hathwar, V. R., & Guru Row, T. N. (2010). "Nature of Cl···Cl intermolecular interactions via experimental and theoretical charge density analysis: correlation of polar flattening effects with geometry." The Journal of Physical Chemistry A. URL:[Link]

-

Kumar, S., Bawa, S., Drabu, S., Gupta, H., Machwal, L., & Kumar, R. (2011). "Synthesis, antidepressant and antifungal evaluation of novel 2-chloro-8-methylquinoline amine derivatives." European Journal of Medicinal Chemistry. URL:[Link]

-

Khan, F. N., Roopan, S. M., et al. (2010). "1-{6-Chloro-2-[(2-chloro-8-methyl-3-quinolyl)methoxy]-4-phenylquinolin-3-yl}ethanone." Acta Crystallographica Section E. URL:[Link]

-

Hathwar, V. R., et al. (2022). "The Relevance of Experimental Charge Density Analysis in Unraveling Noncovalent Interactions in Molecular Crystals." MDPI Crystals. URL:[Link]

Literature review of 2-Chloro-3-chloromethyl-8-methylquinoline synthesis pathways

Title: Comprehensive Literature Review and Synthesis Guide for 2-Chloro-3-chloromethyl-8-methylquinoline

Abstract As a Senior Application Scientist, I have structured this technical whitepaper to provide an authoritative, end-to-end guide on the synthesis of 2-Chloro-3-chloromethyl-8-methylquinoline (CAS: 948291-50-7). This compound is a highly versatile bifunctional building block, widely utilized in the development of novel antidepressant and antifungal agents due to its orthogonal reactivity at the C2 and C3 positions[1]. Furthermore, its unique structural properties have made it a focal point in crystallographic studies exploring Type I and Type II Cl···Cl halogen bonding interactions[2]. This guide moves beyond mere procedural lists, delving into the thermodynamic and kinetic rationales that govern each synthetic transformation to ensure self-validating and reproducible workflows.

Retrosynthetic Strategy and Pathway Overview

The synthesis of 2-chloro-3-chloromethyl-8-methylquinoline is achieved through a robust, high-yielding four-step linear sequence starting from commercially available o-toluidine. The sequence leverages the Meth-Cohn quinoline synthesis as its cornerstone, followed by chemoselective reduction and nucleophilic chlorination.

Fig 1. Four-step synthetic workflow from o-toluidine to the target quinoline derivative.

Mechanistic Insights and Causality (E-E-A-T)

To ensure high fidelity in replication, it is critical to understand the why behind the reagent selection and physical conditions of this workflow.

-

Zinc Catalysis in N-Acetylation: The addition of zinc powder during the initial acetylation of o-toluidine acts as a mild reductant and Lewis acid. It prevents the oxidative degradation of the aniline at elevated temperatures (105 °C), ensuring a high-purity acetanilide intermediate[3].

-

Vilsmeier-Haack Temperature Control: The Meth-Cohn cyclization is the premier method for constructing the 2-chloroquinoline-3-carbaldehyde core[4]. The reaction utilizes the Vilsmeier-Haack reagent (DMF and POCl3) as both a formylating agent and the primary cyclization driver. The reaction must be kept < 10 °C during POCl3 addition to control the highly exothermic formation of the chloromethyleneiminium ion. Heating to 75 °C is subsequently required to overcome the activation energy barrier for the intramolecular electrophilic aromatic substitution[3].

-

Chemoselectivity in Reduction: Sodium Borohydride (NaBH4) is selected as a mild hydride donor. In the presence of the electrophilic 2-chloroquinoline core, a stronger reducing agent like LiAlH4 could trigger unwanted S_NAr hydrodehalogenation. NaBH4 provides perfect chemoselectivity, exclusively targeting the formyl group[5].

-

Thermodynamic Driving Force in Chlorination: Thionyl chloride (SOCl2) is chosen for the final step because it produces gaseous byproducts (SO2, HCl). According to Le Chatelier's principle, the escape of these gases drives the reaction to completion and allows for a simple solvent-evaporation workup, minimizing product loss[1].

Fig 2. Logical flow of the Meth-Cohn cyclization mechanism via Vilsmeier reagent.

Quantitative Data Summary

The table below consolidates the expected quantitative metrics for the optimized synthesis pathway, providing a benchmark for experimental validation.

| Step | Transformation | Reagents & Catalyst | Temp (°C) | Time | Typical Yield |

| 1 | N-Acetylation | Glacial AcOH, Zn powder | 105 | 15 min | >90% |

| 2 | Meth-Cohn Cyclization | POCl3, DMF | <10 to 75 | 12 h | 90% |

| 3 | Chemoselective Reduction | NaBH4, Methanol | 25 (RT) | 30 min | 84% |

| 4 | Nucleophilic Chlorination | SOCl2, DCM | 0 to 25 | 2-4 h | 85–90% |

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating visual and physical checkpoints to guarantee reaction success.

Step 1: Synthesis of 2-Methylacetanilide

-

Add 0.3 mol of o-toluidine, 40 mL of glacial acetic acid, and 0.4 g of zinc powder to a round-bottomed flask equipped with a fractionating column and thermometer[3].

-

Heat the mixture slowly for 15 minutes, distilling the evaporated water and acetic acid at approximately 105 °C[3].

-

Once the temperature begins to drop (indicating reaction completion), stop heating and pour the hot mixture into ice water under vigorous mechanical stirring[3].

-

Filter the precipitated solid via vacuum filtration, cool, and recrystallize with water to yield pure, white 2-methylacetanilide[3].

Step 2: Synthesis of 2-Chloro-8-methylquinoline-3-carbaldehyde

-

In a four-necked flask fitted with a mechanical stirrer and condenser, combine 0.05 mol of 2-methylacetanilide and 0.15 mol of DMF. Submerge the flask in an ice bath to maintain the internal temperature below 10 °C[3].

-

Slowly add 0.35 mol of POCl3 dropwise to control the exothermic Vilsmeier reagent formation[3].

-

Raise the temperature to 75 °C and stir for 12 hours. Validation Checkpoint: The reaction is complete when the mixture transitions from a light yellow oily liquid to an orange-red liquid[3].

-

Slowly pour the reactant into 400 mL of ice water. Filter the precipitated solid, wash thoroughly with distilled water, dry in air, and recrystallize from ethyl acetate to obtain light-yellow needle-like crystals (Yield: ~90%, mp: 150-152 °C)[3].

Step 3: Synthesis of (2-Chloro-8-methylquinolin-3-yl)methanol

-

Dissolve 52 mmol of 2-chloro-8-methylquinoline-3-carbaldehyde in 100 mL of methanol[5].

-

Add 52 mmol of NaBH4 portion-wise to the solution at room temperature to avoid excessive hydrogen gas evolution[5].

-

Stir the reaction mass for 30 minutes. Monitor progression via Thin Layer Chromatography (TLC)[5].

-

Remove the solvent under vacuum and pour the residue into ice-cold water. Filter, wash, and dry the resulting white solid[5].

Step 4: Synthesis of 2-Chloro-3-(chloromethyl)-8-methylquinoline

-

Dissolve the intermediate alcohol in anhydrous dichloromethane (DCM) and cool to 0 °C under an inert nitrogen atmosphere.

-

Add a slight molar excess of Thionyl Chloride (SOCl2) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates complete consumption of the starting alcohol[1].

-

Quench carefully with saturated NaHCO3 to neutralize residual HCl. Extract with DCM, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure to afford the final target compound[1].

References

- Source: mdpi.

- Source: rsc.

- Source: chemicalbook.

- Source: nih.

- Source: ias.ac.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Relevance of Experimental Charge Density Analysis in Unraveling Noncovalent Interactions in Molecular Crystals [mdpi.com]

- 3. 2-CHLORO-8-METHYL-3-QUINOLINE CARBOXALDEHYDE | 73568-26-0 [chemicalbook.com]

- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 5. ias.ac.in [ias.ac.in]

The Architectural Evolution of Polysubstituted Quinoline Scaffolds: A Technical Guide to Synthesis and Pharmacological Application

Executive Summary

The quinoline core (benzo[b]pyridine) is a privileged bicyclic aromatic scaffold that serves as the structural foundation for a vast array of therapeutics, agrochemicals, and advanced materials. While the unsubstituted quinoline ring provides a baseline for lipophilicity and target intercalation, it is the polysubstitution of this scaffold that unlocks precise chemical tuning. By strategically decorating the quinoline ring with electron-donating, electron-withdrawing, or sterically demanding groups, researchers can drastically enhance target specificity, modulate pharmacokinetics, and overcome multidrug resistance. This technical guide explores the historical evolution, mechanistic causality, and modern self-validating protocols for synthesizing polysubstituted quinolines.

Historical Genesis and Structural Elucidation

The journey of quinoline began in 1834 when German chemist Friedlieb Ferdinand Runge first isolated a yellow, basic fluid from coal tar, which he named "chinolin" [1][1]. However, it was not until 1869 that August Kekulé proposed its definitive structure: a fusion of a benzene ring and a pyridine ring. This structural elucidation was the catalyst for the golden age of heterocyclic synthesis, shifting the paradigm from natural extraction to targeted, bottom-up chemical synthesis. The late 19th century witnessed the birth of several named reactions—most notably the Skraup and Friedländer syntheses—which remain foundational to modern drug discovery [2][2].

Classical Synthetic Paradigms: Mechanisms & Causality

The Friedländer Annulation

Developed in 1882, the Friedländer synthesis remains one of the most straightforward methods for producing polysubstituted quinolines. It involves a condensation reaction between a 2-aminoaryl aldehyde (or ketone) and a second carbonyl compound containing a reactive α-methylene group [3][3].

Mechanistic Causality: The reaction can be driven by either acid or base catalysis. Under acidic conditions, the carbonyl oxygen of the α-methylene ketone is protonated, increasing its electrophilicity. The primary amine of the 2-aminobenzaldehyde acts as a nucleophile, attacking the carbonyl to form a Schiff base (imine). Subsequent enolization of the adjacent carbon allows for an intramolecular aldol-type condensation, followed by cyclodehydration (loss of

Caption: Logical workflow and mechanism of the Friedländer Annulation.

Experimental Protocol: Classical Skraup Synthesis

The Skraup synthesis (1880) is a robust method for constructing the quinoline core from simple anilines.

-

Causality of Reagents: Glycerol acts as the carbon source. Concentrated sulfuric acid is a dual-purpose reagent: it dehydrates glycerol into the highly reactive electrophile acrolein, and it acts as a Brønsted acid to catalyze the subsequent Michael addition of aniline. Nitrobenzene is utilized as a mild oxidizing agent to aromatize the intermediate dihydroquinoline into the final stable heterocycle [1][1].

Step-by-Step Methodology:

-

Reagent Assembly: In a 500 mL round-bottom flask equipped with a reflux condenser, combine 0.1 mol of substituted aniline, 0.3 mol of anhydrous glycerol, and 0.05 mol of nitrobenzene.

-

Acid Addition (Critical Safety Step): Submerge the flask in an ice-water bath. Slowly add 0.2 mol of concentrated

dropwise. Causality: The dehydration of glycerol is highly exothermic; rapid addition will cause the mixture to boil violently and polymerize the acrolein into useless tar. -

Thermal Activation: Remove the ice bath and heat the mixture gradually to 140–150 °C for 3 hours. The mixture will transition to a dark, viscous liquid.

-

In-Process Validation: Extract a 10 µL aliquot, dissolve in 1 mL of water, and basify with 1M NaOH. The sudden release of a distinct, sweet, "quinoline-like" odor confirms the successful formation of the heterocycle.

-

Workup & Purification: Cool the mixture to room temperature, dilute with 100 mL of distilled water, and neutralize with 10M NaOH until the pH reaches 10. Isolate the polysubstituted quinoline via steam distillation to separate it from non-volatile polymeric byproducts.

Modern Methodologies: Multicomponent Reactions (MCRs)

While classical methods are foundational, they often suffer from harsh conditions and limited regioselectivity. Modern drug discovery relies heavily on Multicomponent Reactions (MCRs), which offer high atom economy and the ability to introduce multiple substituents in a single operational step.

The Povarov Reaction

The Povarov reaction is a powerful MCR that constructs complex, polysubstituted quinolines via an inverse electron-demand Diels-Alder (IEDDA) mechanism. It typically involves an aniline, an aryl aldehyde, and an electron-rich activated alkene (such as a cyclic enol ether) [4][4].

Mechanistic Causality: The aniline and aldehyde condense to form a Schiff base. A Lewis acid catalyst (e.g.,

Caption: Povarov Multicomponent Reaction (MCR) workflow for quinoline synthesis.

Experimental Protocol: Self-Validating Green Friedländer Synthesis

To align with sustainable chemistry, this protocol utilizes microwave irradiation and solvent-free conditions.

-

Reagent Preparation: Grind equimolar amounts (5 mmol) of 2-aminobenzaldehyde and ethyl acetoacetate in an agate mortar. Causality: Equimolar stoichiometry prevents unreacted starting material from complicating downstream purification.

-

Catalyst Addition: Add 10 mol% of

-Toluenesulfonic acid ( -

Microwave Irradiation: Transfer the paste to a microwave-safe vial. Irradiate at 80 °C (approx. 300 W) for 10 minutes. Causality: Microwave dielectric heating provides rapid, uniform energy transfer directly to the polar reactants, bypassing the thermal conductivity limits of conventional convective heating.

-

In-Process Validation: Spot the crude mixture on a silica TLC plate (Hexane:Ethyl Acetate 7:3). View under a 254 nm UV lamp. The complete disappearance of the highly fluorescent 2-aminobenzaldehyde spot and the appearance of a new, lower

spot validates 100% conversion. -

Workup: Cool the vial. The product will crystallize directly. Wash the solid with cold water to dissolve and remove the

-TsOH catalyst, then recrystallize from hot ethanol to yield the pure polysubstituted quinoline.

Pharmacological Significance & Quantitative Bioactivity

The precise placement of substituents on the quinoline ring dictates its biological target. For instance, placing a bulky, basic side chain at the C4 position and a halogen at the C7 position (as seen in Chloroquine) optimizes accumulation in the acidic digestive vacuole of Plasmodium falciparum. Conversely, heavy polysubstitution with alkoxy and nitrile groups (as seen in Bosutinib) shifts the affinity entirely toward kinase inhibition in oncology [5][5].

Table 1: Bioactivity Profile of Clinically Relevant Polysubstituted Quinolines

| Drug Name | Primary Indication | Molecular Target | Key Scaffold Substitutions | Quantitative Bioactivity |

| Bedaquiline | Multidrug-Resistant TB | M. tuberculosis ATP synthase | Diarylquinoline core, C3-hydroxyl, C4-dimethylamino | MIC: 0.015 – 0.25 µg/mL [6][6] |

| Bosutinib | Chronic Myeloid Leukemia | Src / Abl Tyrosine Kinases | 4-anilino, 3-carbonitrile, 6,7-alkoxy | IC |

| Lenvatinib | Thyroid / Renal Carcinoma | VEGFR2 / VEGFR3 | 4-amino, 6-carbamoyl, 7-methoxy | IC |

| Chloroquine | Malaria (P. falciparum) | Heme polymerase | 4-aminoalkyl, 7-chloro | IC |

Future Perspectives

The future of polysubstituted quinoline development lies in Late-Stage Functionalization (LSF) driven by transition-metal C-H activation. Instead of building the ring from scratch for every analog, researchers can now take an intact quinoline core and use directed Iridium or Palladium catalysis to selectively functionalize the C3, C5, or C8 positions. Coupled with machine learning algorithms capable of predicting regioselectivity based on steric and electronic mapping, the timeline for discovering novel quinoline-based therapeutics will be drastically compressed.

References

- Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review Source: ResearchGate URL

- Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts Source: NIH / PubMed Central URL

- The Friedländer Synthesis of Quinolines Source: Organic Reactions URL

- The Enduring Legacy of Quinoline: A Technical Guide to its Discovery and Synthesis Source: Benchchem URL

- Bosutinib (SKI-606)

- Lenvatinib (E7080)

- Bedaquiline susceptibility testing of Mycobacterium tuberculosis in an automated liquid culture system Source: Journal of Antimicrobial Chemotherapy / Oxford Academic URL

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. organicreactions.org [organicreactions.org]

- 3. researchgate.net [researchgate.net]

- 4. Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. academic.oup.com [academic.oup.com]

- 7. apexbt.com [apexbt.com]

2-Chloro-3-chloromethyl-8-methylquinoline CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-3-chloromethyl-8-methylquinoline, a key heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Authored from the perspective of a Senior Application Scientist, this document synthesizes chemical principles with practical, field-proven insights into its synthesis, reactivity, and applications.

Core Chemical Identity and Descriptors

2-Chloro-3-chloromethyl-8-methylquinoline is a polysubstituted quinoline derivative. The strategic placement of a reactive chloromethyl group at the 3-position and a chloro group at the 2-position of the 8-methylquinoline scaffold makes it a versatile intermediate for the synthesis of a diverse array of more complex molecules.

Chemical Identifiers

A precise understanding of a compound's identifiers is critical for regulatory compliance, procurement, and accurate scientific communication.

| Identifier | Value | Source |

| CAS Number | 948291-50-7 | [1] |

| Molecular Formula | C₁₁H₉Cl₂N | Inferred from Structure |

| Molecular Weight | 226.11 g/mol | Calculated |

| IUPAC Name | 2-Chloro-3-(chloromethyl)-8-methylquinoline | IUPAC Nomenclature |

| SMILES | Cc1cccc2c1nc(Cl)c(CCl)c2 | Inferred from Structure |

Synthesis of 2-Chloro-3-chloromethyl-8-methylquinoline: A Step-by-Step Protocol

The synthesis of 2-Chloro-3-chloromethyl-8-methylquinoline is a multi-step process that leverages classic organic reactions. The most common and effective pathway begins with the construction of the quinoline core via the Vilsmeier-Haack reaction, followed by functional group manipulations to introduce the chloromethyl moiety.[2]

Synthetic Pathway Overview

The overall synthetic strategy can be visualized as a three-step sequence starting from N-(2-methylphenyl)acetamide.

Caption: Synthetic pathway for 2-Chloro-3-chloromethyl-8-methylquinoline.

Experimental Protocol

Step 1: Synthesis of 2-Chloro-8-methylquinoline-3-carbaldehyde (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds and is widely used for the synthesis of 2-chloro-3-formylquinolines.[3][4][5]

-

Reagents and Materials:

-

N-(2-methylphenyl)acetamide

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Ethyl acetate (for recrystallization)

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, add N,N-Dimethylformamide (DMF).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with constant stirring, maintaining the temperature below 5 °C. This forms the Vilsmeier reagent in situ.

-

To this pre-formed Vilsmeier reagent, add N-(2-methylphenyl)acetamide portion-wise while maintaining the low temperature.

-

After the addition is complete, slowly allow the reaction mixture to warm to room temperature and then heat it to 80-90 °C for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

A solid precipitate of 2-chloro-8-methylquinoline-3-carbaldehyde will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

The crude product can be purified by recrystallization from ethyl acetate.[6] The expected product is a light-yellow solid.[6]

-

Step 2: Reduction to (2-Chloro-8-methylquinolin-3-yl)methanol

The aldehyde functional group is selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride.[2]

-

Reagents and Materials:

-

2-Chloro-8-methylquinoline-3-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Water

-

-

Procedure:

-

Dissolve 2-chloro-8-methylquinoline-3-carbaldehyde in methanol or ethanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add sodium borohydride (NaBH₄) portion-wise with stirring.

-

After the addition is complete, continue stirring at room temperature for a few hours, monitoring the reaction by TLC.

-

Once the reaction is complete, carefully add water to quench the excess NaBH₄.

-

The product can be extracted with a suitable organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and the solvent evaporated to yield the crude alcohol.

-

Step 3: Chlorination to 2-Chloro-3-chloromethyl-8-methylquinoline

The final step involves the conversion of the primary alcohol to the corresponding chloride using thionyl chloride.[2]

-

Reagents and Materials:

-

(2-Chloro-8-methylquinolin-3-yl)methanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or chloroform

-

-

Procedure:

-

Dissolve the (2-chloro-8-methylquinolin-3-yl)methanol in anhydrous DCM in a round-bottom flask equipped with a reflux condenser and a gas trap for HCl and SO₂.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) dropwise.

-

After the addition, allow the mixture to warm to room temperature and then reflux for a few hours, monitoring the reaction by TLC.

-

After completion, carefully evaporate the excess SOCl₂ and solvent under reduced pressure.

-

The residue can be purified by column chromatography on silica gel to afford the final product, 2-Chloro-3-chloromethyl-8-methylquinoline.

-

Physicochemical Properties and Spectral Data

-

Appearance: Expected to be a solid at room temperature.

-

Solubility: Likely soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.

-

Melting Point: The melting point of the related 2-chloro-3-((prop-2-yn-1-yloxy)methyl)quinoline is reported as 118-120 °C, suggesting a similar range for the target compound.[7]

Expected Spectral Characteristics:

-

¹H NMR: The spectrum would be complex, showing signals for the aromatic protons on the quinoline ring, a singlet for the methyl group, and a characteristic singlet for the chloromethyl (-CH₂Cl) protons, likely in the range of 4.5-5.0 ppm.

-

¹³C NMR: The spectrum would display signals for all 11 carbon atoms, with the chloromethyl carbon appearing in the aliphatic region and the aromatic carbons in the downfield region.

-

IR Spectroscopy: Key absorption bands would include C-H stretching for the aromatic and aliphatic protons, C=C and C=N stretching vibrations for the quinoline ring, and a characteristic C-Cl stretching frequency. For comparison, the C-Cl stretch in tert-butyl chloride is observed around 550-650 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the two chlorine atoms (M, M+2, M+4).

Chemical Reactivity and Synthetic Utility

The reactivity of 2-Chloro-3-chloromethyl-8-methylquinoline is primarily dictated by the two chloro-substituents, which offer distinct sites for further functionalization.

Reactivity of the Chloromethyl Group

The chloromethyl group at the 3-position is analogous to a benzylic halide and is highly susceptible to nucleophilic substitution (Sₙ2) reactions.[8] This allows for the facile introduction of a wide range of functional groups.

Sources

- 1. 948291-50-7|2-Chloro-3-(chloromethyl)-8-methylquinoline|BLD Pharm [bldpharm.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijsr.net [ijsr.net]

- 4. 2-Chloro-8-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organic-chemistry.org [organic-chemistry.org]

- 6. 2-CHLORO-8-METHYL-3-QUINOLINE CARBOXALDEHYDE | 73568-26-0 [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

Solubility Profile and Solvent-Driven Reactivity of 2-Chloro-3-chloromethyl-8-methylquinoline: A Technical Guide

Executive Summary

In advanced pharmaceutical synthesis, 2-Chloro-3-chloromethyl-8-methylquinoline (CCMQ) (CAS: 948291-50-7) serves as a highly versatile bifunctional intermediate. It is prominently utilized in the development of novel antidepressant, antifungal, and antimalarial agents [1]. Because CCMQ possesses both a relatively inert aromatic chloride and a highly reactive aliphatic chloromethyl group, selecting the correct organic solvent is not merely a matter of dissolution—it is the primary thermodynamic driver for regioselective nucleophilic substitution. This whitepaper synthesizes the physicochemical solubility profile of CCMQ and provides self-validating experimental workflows for its application in drug development.

Structural & Physicochemical Basis of Solubility

The solubility parameters of CCMQ are governed by its distinct structural motifs:

-

Lipophilic Core: The quinoline ring, augmented by an 8-methyl group, imparts significant lipophilicity (high LogP), making the compound highly soluble in halogenated and aromatic solvents.

-

Halogen Bonding: High-resolution X-ray diffraction and experimental charge density analyses reveal that CCMQ participates in strong Type I (cis/trans) and Type II Cl···Cl intermolecular interactions in the solid state [3].

-

Causality in Dissolution: To achieve complete dissolution, a solvent must provide sufficient solvation energy to disrupt these closed-shell halogen interactions. Consequently, highly polar aprotic solvents (which disrupt dipole-dipole networks) or moderately polar protic solvents (which participate in hydrogen bonding) are required for high-concentration reaction mixtures.

Empirical Solubility Profile in Organic Solvents

The table below summarizes the solubility behavior of CCMQ across standard organic solvents, correlating polarity with practical synthetic applications.

| Solvent Class | Specific Solvent | Polarity Index | Solubility Level | Primary Synthetic Application |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | High-temperature etherification / Coupling |

| Polar Aprotic | Dimethylformamide (DMF) | 6.4 | Very High | N-alkylation of sterically hindered amines |

| Polar Protic | Absolute Ethanol | 5.2 | High | Nucleophilic substitution with primary/secondary amines |

| Non-Polar / Halogenated | Dichloromethane (DCM) | 3.1 | Very High | Liquid-liquid extraction, chromatographic purification |

| Non-Polar | Hexane / Heptane | 0.1 | Low | Anti-solvent precipitation, recrystallization |

Experimental Workflows & Methodologies

The following protocols demonstrate how the solubility profile of CCMQ dictates experimental design. Each workflow is a self-validating system where physical changes (e.g., precipitation, dissolution) confirm reaction progress.

Protocol A: Nucleophilic Substitution in Absolute Ethanol (Amine Derivatization)

Causality & Logic: Absolute ethanol is selected because it effectively solvates both the lipophilic CCMQ and polar amine nucleophiles. As a protic solvent, ethanol hydrogen-bonds with the departing chloride ion, lowering the activation energy of the

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 mmol of CCMQ in 10 mL of absolute ethanol at room temperature. The solution should be clear and colorless.

-

Reagent Addition: Add 1.2 mmol of the target aliphatic or aromatic amine, followed immediately by 1.5 mmol of TEA.

-

Thermal Activation: Heat the mixture to reflux (approx. 78 °C). Monitor the reaction via Thin Layer Chromatography (TLC) (Hexane:EtOAc 7:3).

-

Validation & Isolation: Upon consumption of CCMQ (typically 4–6 hours), concentrate the solvent under reduced pressure.

-

Precipitation: Pour the concentrated residue over crushed ice. The sudden shift in dielectric constant forces the lipophilic product to precipitate. Filter and recrystallize the solid from hot ethanol [1].

Protocol B: High-Temperature Etherification in DMSO

Causality & Logic: For oxygen-based nucleophiles (e.g., complex hydroxyquinolines), DMSO is the optimal solvent. As a polar aprotic solvent, DMSO heavily solvates cations but leaves anions "naked" and highly reactive. Furthermore, the high boiling point of DMSO accommodates the 383 K required for this sterically demanding coupling. Silver sulfate (

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of the hydroxy-compound in 5 mL of anhydrous DMSO.

-

Coupling Initiation: Add 1.0 mmol of CCMQ and 10 mol% of

. -

Reflux: Heat the mixture to 383 K (110 °C). The reaction is typically complete within 20 minutes [2].

-

Validation (Filtration): The formation of a dense, grayish-white precipitate (

) validates the halide abstraction. Filter the hot mixture to remove the solid. -

Quenching: Add the DMSO supernatant dropwise into crushed ice. Neutralize with dilute HCl to precipitate the etherified product. Filter and dry the resulting crystals [2].

Workflow Visualization

Figure 1: Solvent selection logic and experimental workflows for CCMQ derivatization.

References

-

Suresh Kumar, Sandhya Bawa, Sushma Drabu, Himanshu Gupta, Lalit Machwal, Rajiv Kumar. "Synthesis, antidepressant and antifungal evaluation of novel 2-chloro-8-methylquinoline amine derivatives." European Journal of Medicinal Chemistry, 2011, 46(2): 670-675. URL:[Link]

-

F. N. Khan, A. A. Roopan, M. S. Kumar, et al. "1-{6-Chloro-2-[(2-chloro-8-methyl-3-quinolyl)methoxy]-4-phenylquinolin-3-yl}ethanone." Acta Crystallographica Section E: Structure Reports Online, 2011. URL:[Link]

-

Sajesh P. Thomas, et al. "The Relevance of Experimental Charge Density Analysis in Unraveling Noncovalent Interactions in Molecular Crystals." Molecules, 2022, 27(12): 3690. URL:[Link]

Bioactivity Screening of 2-Chloro-3-chloromethyl-8-methylquinoline Analogs: A Technical Guide for Drug Discovery Professionals

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] This technical guide provides an in-depth framework for the synthesis and comprehensive bioactivity screening of a novel series of 2-Chloro-3-chloromethyl-8-methylquinoline analogs. We will explore the rationale behind the molecular design, propose a robust synthetic pathway, and detail the experimental protocols for evaluating their potential as anticancer, antimicrobial, and anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies to accelerate the discovery of new therapeutic leads.

Introduction: The Enduring Potential of the Quinoline Nucleus

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a cornerstone in the development of therapeutic agents.[4][5][6] Its derivatives have demonstrated a remarkable diversity of biological effects, including anticancer, antimicrobial, anti-inflammatory, antimalarial, and antiviral activities.[2][7][8] The success of quinoline-based drugs, such as the anticancer agents bosutinib and lenvatinib, underscores the therapeutic promise of this chemical scaffold.[9]

The anticancer efficacy of many quinoline derivatives is attributed to their ability to intercalate with DNA, inhibit crucial enzymes like topoisomerases and protein kinases, and disrupt microtubule dynamics, ultimately leading to cell cycle arrest and apoptosis.[4][9][10][11] In the realm of infectious diseases, quinoline compounds have been shown to effectively combat a range of bacterial and fungal pathogens.[12][13][14] Furthermore, their anti-inflammatory properties often stem from the modulation of key signaling pathways, such as the NF-κB pathway, and the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cyclooxygenase (COX) enzymes.[15][16][17]

This guide focuses on a specific, yet unexplored, series of analogs based on the 2-Chloro-3-chloromethyl-8-methylquinoline core. The strategic placement of a reactive chloromethyl group at the 3-position offers a versatile handle for further chemical modifications, allowing for the generation of a diverse library of compounds for bioactivity screening. The 2-chloro and 8-methyl substitutions are anticipated to modulate the electronic and steric properties of the quinoline ring, potentially enhancing biological activity and selectivity.

Synthesis of 2-Chloro-3-chloromethyl-8-methylquinoline and Its Analogs

The synthesis of the core structure and its subsequent derivatization is a critical first step in the exploration of this new chemical space. While a direct synthetic route for 2-Chloro-3-chloromethyl-8-methylquinoline is not extensively documented, a plausible and efficient pathway can be designed based on established synthetic methodologies for related quinoline derivatives, particularly the Vilsmeier-Haack reaction.[18][19]

Proposed Synthesis of the Core Scaffold

The synthesis of the 2-Chloro-3-chloromethyl-8-methylquinoline core can be envisioned to proceed through a multi-step sequence, beginning with the readily available N-(2-methylphenyl)acetamide.

By reacting the core scaffold with a variety of nucleophiles such as primary and secondary amines, thiols, and phenols, a wide range of functional groups can be introduced at the 3-position. These modifications are expected to significantly impact the physicochemical properties and biological activities of the resulting analogs.

Bioactivity Screening Cascade

A systematic and multi-tiered screening approach is essential for the efficient evaluation of the synthesized analogs. The proposed cascade will encompass primary in vitro assays for anticancer, antimicrobial, and anti-inflammatory activities.

In Vitro Anticancer Activity Screening

The initial assessment of anticancer potential will be conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method for determining cell viability. [20][21][22] Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of their viability and proliferation. [20]Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. [23][24]The amount of formazan produced is directly proportional to the number of living cells. [24] Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight to allow for cell attachment. [25]2. Compound Treatment: Treat the cells with varying concentrations of the synthesized quinoline analogs for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [25]4. Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. [25]5. Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader. [24][25]6. Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Data Presentation:

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| Analog 1 | MCF-7 | Value |

| Analog 2 | MCF-7 | Value |

| Doxorubicin | MCF-7 | Value |

| Analog 1 | HCT116 | Value |

| Analog 2 | HCT116 | Value |

| Doxorubicin | HCT116 | Value |

In Vitro Antimicrobial Activity Screening

The agar well diffusion method will be employed for the primary screening of antimicrobial activity against a panel of pathogenic bacteria and fungi. [26][27][28] Principle: This method relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium, resulting in a zone of growth inhibition around the well where the concentration of the agent is sufficient to prevent microbial growth. [29] Experimental Protocol: Agar Well Diffusion Assay

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile saline or broth.

-

Plate Inoculation: Spread the microbial inoculum evenly over the surface of a Mueller-Hinton agar plate.

-

Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the agar.

-

Compound Loading: Add a defined volume (e.g., 100 µL) of each quinoline analog solution at a specific concentration into the wells. Include a negative control (solvent) and a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of growth inhibition around each well in millimeters.

Data Presentation:

| Compound | S. aureus (Zone of Inhibition, mm) | E. coli (Zone of Inhibition, mm) | C. albicans (Zone of Inhibition, mm) |

| Analog 1 | Value | Value | Value |

| Analog 2 | Value | Value | Value |

| Ciprofloxacin | Value | Value | N/A |

| Fluconazole | N/A | N/A | Value |

In Vitro Anti-inflammatory Activity Screening

The anti-inflammatory potential of the synthesized analogs will be initially assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess assay. [15][16] Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. [30][31]In the assay, nitrite reacts with the Griess reagent to form a purple azo compound, the absorbance of which can be measured spectrophotometrically. [32][33] Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of the quinoline analogs for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours. Include a negative control (cells only), a positive control (LPS-stimulated cells), and a known inhibitor (e.g., L-NAME).

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubation and Absorbance Measurement: Incubate for 15 minutes at room temperature and measure the absorbance at 540 nm. [32]6. Data Analysis: Calculate the percentage of NO inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation:

| Compound | NO Inhibition IC₅₀ (µM) |

| Analog 1 | Value |

| Analog 2 | Value |

| L-NAME | Value |

Mechanistic Insights and Structure-Activity Relationships (SAR)

The data generated from the primary screening will provide valuable insights into the structure-activity relationships of the 2-Chloro-3-chloromethyl-8-methylquinoline analogs. By correlating the observed biological activities with the structural modifications at the 3-position, it will be possible to identify key pharmacophoric features required for potent and selective activity. For instance, certain substituents may enhance anticancer activity by improving DNA intercalation or kinase inhibition, while others might increase antimicrobial efficacy by facilitating cell wall penetration.

Conclusion and Future Directions

This technical guide outlines a comprehensive and systematic approach for the synthesis and bioactivity screening of a novel class of 2-Chloro-3-chloromethyl-8-methylquinoline analogs. The proposed workflow, from rational design and synthesis to a multi-faceted biological evaluation, provides a robust platform for the identification of promising lead compounds for further development as anticancer, antimicrobial, or anti-inflammatory agents. The subsequent elucidation of their mechanisms of action and optimization of their pharmacological profiles will be crucial next steps in translating these initial findings into potential therapeutic candidates.

References

- Afzal, O., Kumar, S., Haider, M. R., Ali, M. R., Kumar, R., Jaggi, M., & Bawa, S. (2015). A review on anticancer potential of bioactive heterocycle quinoline. European Journal of Medicinal Chemistry, 97, 871-910.

- Al-Ostoot, F. H., Al-Ghamdi, M. A., Al-Zahrani, M. A., & El-Sayed, R. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Saudi Chemical Society, 20(5), 517-533.

- Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Review: The recent development of quinoline derivatives for the potential treatment of cancer. Mini-Reviews in Medicinal Chemistry, 17(9), 747-763.

- BenchChem. (2025).

- BenchChem. (2025).

- BenchChem. (2025).

- Bhatt, H. G., & Patel, V. H. (2022). A review on anticancer potential of bioactive heterocycle quinoline. Journal of Drug Delivery and Therapeutics, 12(4-S), 203-213.

- Chavda, V. P., & Vora, D. N. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3).

- Cherkupally, P., & Vudem, D. R. (2016). A review on synthesis and screening of the quinoline derivatives as an anti-inflammatory agent.

- El-Gamal, M. I., & Oh, C. H. (2010). Current status of quinoline-based anticancer agents.

- Gothwal, A., Kumar, A., & Singh, R. (2022). Anticancer Activity of Quinoline Derivatives; An Overview. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135.

- Huma, Z., & Ali, S. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 12(2), 2419-2430.

- Jain, A. K., & Sharma, S. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 164-171.

- Kumar, P., & Singh, R. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79.

- Mathew, B., & Suresh, J. (2021). Review on Antimicrobial Activity of Quinoline. International Journal of Scientific Research in Multidisciplinary Studies, 7(4), 1-9.

- Merck. (n.d.).

- Mohammed, A. M. (2001). Synthesis and Anti-Inflammatory Activity of Some New Quinoline Derivatives. Oriental Journal of Chemistry, 17(2), 231-234.

- Musiol, R. (2017). Quinoline derivatives as promising anticancer agents. Current Medicinal Chemistry, 24(30), 3321-3341.

- Nature Publishing Group. (n.d.).

- Pal, M. (2014). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current Medicinal Chemistry, 21(24), 2841-2860.

- R&D Systems. (n.d.). Nitric Oxide (NO2 /NO3 ) Assay.

- ResearchHub. (2024).

- ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO).

- Sharma, P. C., & Kumar, A. (2021). Quinoline: An Attractive Scaffold in Drug Design. Current Drug Discovery Technologies, 18(4), 456-474.

- Singh, A., & Kumar, A. (2025). Quinoline-A Next Generation Pharmacological Scaffold. Journal of Drug Delivery and Therapeutics, 15(11), 1-10.

- Springer Nature. (2013). Cell Viability Assays. In Assay Guidance Manual.

- Thakare, M. S., & Shelar, U. B. (2022). Review on Antimicrobial Activity of Quinoline. International Journal of Scientific Research in Multidisciplinary Studies, 8(4), 1-9.

- Tiwari, R. K., & Singh, D. (2022). Anticancer Activity of Quinoline Derivatives; An Overview. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135.

- University of Cincinnati. (n.d.).

- Varghese, J., & Kumar, A. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. Acta Biologica Szegediensis, 68(1), 1-10.

- Verma, A., & Singh, D. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79.

- Wang, D., & Gao, F. (2013). Quinoline derivatives: a patent review (2008 - present).

- Yadav, P., & Kumar, A. (2025).

- Zhang, H., & Chen, J. (2014). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PLoS ONE, 9(10), e110141.

- Zarranz, B., Jaso, A., & Aldana, I. (2004). Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety. Bioorganic & Medicinal Chemistry, 12(12), 3195-3202.

- Abdel-Wahab, B. F., & Mohamed, H. A. (2021). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 11(33), 20389-20410.

- ChemicalBook. (2026). 2-CHLORO-8-METHYL-3-QUINOLINE CARBOXALDEHYDE | 73568-26-0.

- El-Fattah, M. F. A., & El-Sadek, M. E. (2006). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of the Chinese Chemical Society, 53(4), 889-896.

- Google Patents. (n.d.).

- Li, J., & Wang, Q. (2022).

- Northwest Life Science Specialties, LLC. (n.d.). NWLSSTM Nitric Oxide (Nitrate/Nitrite)

- PMC. (n.d.). 2-Chloro-8-methylquinoline-3-carbaldehyde.

- ACS Publications. (2025).

- Abcam. (n.d.). MTT assay protocol.

- Bio-protocol. (n.d.). Nitric Oxide Griess Assay.

- Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion.

- MDPI. (2022). Overview on Strategies and Assays for Antibiotic Discovery.

- MilliporeSigma. (n.d.). Nitrite Assay Kit (Griess Reagent).

- NIH. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review - PMC.

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. jddtonline.info [jddtonline.info]

- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. benchchem.com [benchchem.com]

- 10. ijmphs.com [ijmphs.com]

- 11. researchgate.net [researchgate.net]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. ijirt.org [ijirt.org]

- 17. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2-Chloro-8-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 20. merckmillipore.com [merckmillipore.com]

- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. researchhub.com [researchhub.com]

- 23. MTT assay protocol | Abcam [abcam.com]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 26. chemistnotes.com [chemistnotes.com]

- 27. akjournals.com [akjournals.com]

- 28. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. sigmaaldrich.com [sigmaaldrich.com]

- 31. nwlifescience.com [nwlifescience.com]

- 32. bio-protocol.org [bio-protocol.org]

- 33. resources.rndsystems.com [resources.rndsystems.com]

Methodological & Application

Application Note: Chemoselective Nucleophilic Substitution of 2-Chloro-3-chloromethyl-8-methylquinoline

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Executive Summary & Chemical Profile

2-Chloro-3-chloromethyl-8-methylquinoline is a highly versatile, bifunctional building block widely utilized in the synthesis of bioactive heterocycles, including antidepressant agents, antifungal compounds, and complex molecular scaffolds[1].

The strategic value of this molecule lies in its dual-reactivity profile. It possesses two distinct electrophilic centers:

-

C3-Chloromethyl Group (

hybridized): A highly reactive primary benzylic-type halide. -

C2-Chloro Group (

hybridized): An aryl chloride stabilized by resonance within the quinoline ring.

Mechanistic Rationale for Chemoselectivity

Under standard nucleophilic substitution conditions, the C3-chloromethyl group is vastly more reactive than the C2-chloro group. The aliphatic C-Cl bond at C3 has a significantly lower activation energy for

Fig 1: Chemoselective nucleophilic substitution pathways at the C3-chloromethyl position.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters for driving chemoselective

| Reaction Type | Nucleophile | Solvent | Catalyst / Base | Temp | Target Class |

| Amination | Aliphatic/Aromatic Amines | Absolute Ethanol | Triethylamine (TEA) | 78 °C (Reflux) | Secondary Amines[1] |

| Azidation | Sodium Azide ( | Anhydrous Ethanol | None | 25–50 °C | Azides / Triazoles[3] |

| Etherification | Phenols / Hydroxyquinolines | DMSO | 110 °C | Diaryl Ethers[2] |

Experimental Protocols & Causality

Protocol A: C3-Amination (Synthesis of Secondary Amines)

This protocol is utilized to synthesize

Causality & Design Choices:

-

Absolute Ethanol: Water must be strictly excluded to prevent the competitive hydrolysis of the C3-chloromethyl group into a hydroxymethyl byproduct.

-

Triethylamine (TEA): Acts as a non-nucleophilic acid scavenger. As the

reaction proceeds, HCl is generated. Without TEA, the HCl would protonate the incoming primary amine nucleophile, rendering it inactive and stalling the reaction.

Step-by-Step Methodology:

-

In an oven-dried round-bottom flask, dissolve 2-chloro-3-chloromethyl-8-methylquinoline (1.0 eq) in absolute ethanol (0.2 M concentration).

-

Add the desired primary aliphatic or aromatic amine (1.2 eq) to the solution.

-

Add Triethylamine (TEA) (1.5 eq) dropwise at room temperature.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (~78 °C) for 4–6 hours.

-

Self-Validation Check: Monitor via TLC (Hexane/Ethyl Acetate). The disappearance of the high-Rf starting material and the appearance of a lower-Rf UV-active spot indicates conversion.

-

Cool to room temperature, concentrate under reduced pressure, and partition the residue between water and dichloromethane. Extract the organic layer, dry over anhydrous

, and purify via column chromatography.

Protocol B: C3-Azidation for Click Chemistry

Azidation transforms the molecule into a click-ready precursor for the synthesis of methylene-bridged quinoline-1,2,3-triazole diheterocycles[3].

Causality & Design Choices:

-

Sodium Azide (

): A powerful, linear nucleophile that undergoes rapid -

Mild Temperatures: The high reactivity of the benzylic chloride means azidation occurs readily at room temperature or mild heat, avoiding the thermal degradation of the resulting organic azide.

Step-by-Step Methodology:

-

Dissolve 2-chloro-3-chloromethyl-8-methylquinoline (1.0 mmol) in anhydrous ethanol (10 mL).

-

Add Sodium Azide (

) (1.0 mmol) in a single portion. -

Stir the reaction mixture at room temperature to 50 °C for 2–4 hours.

-

Self-Validation Check: A fine white precipitate (NaCl) will form as the reaction progresses, serving as a visual indicator of successful chloride displacement.

-

Filter the suspension to remove NaCl salts. The resulting azide can often be used directly in a subsequent Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) without further purification[3].

Protocol C: C3-Etherification (O-Alkylation)

This method is used to couple the quinoline core with complex phenols or other hydroxyquinolines to form bulky ether linkages[2].

Causality & Design Choices:

-

Catalyst: Silver ions are highly halophilic. They coordinate with the leaving chloride ion, strongly polarizing the C-Cl bond (imparting

-

DMSO Solvent: A polar aprotic solvent that effectively solvates the silver cation but leaves the nucleophilic oxygen "naked" and highly reactive.

Step-by-Step Methodology:

-

In a reaction vial, dissolve the target phenol/hydroxyquinoline (1.0 mmol) in DMSO (5 mL).

-

Add 2-chloro-3-chloromethyl-8-methylquinoline (1.0 mmol) and

(10 mol%). -

Heat the mixture to 110 °C under a nitrogen atmosphere.

-

Self-Validation Check: The reaction is typically complete within 20–30 minutes. A heavy, grayish-white precipitate (AgCl) will rapidly form.

-

Filter the hot reaction mixture to remove the silver chloride salts.

-

Add the supernatant dropwise into crushed ice. Neutralize with dilute HCl if necessary.

-

Filter the resulting precipitate and recrystallize from ethanol to yield the pure ether[2].

Troubleshooting & Best Practices

-

Storage: 2-Chloro-3-chloromethyl-8-methylquinoline should be stored in a desiccator at 2–8 °C. Exposure to ambient atmospheric moisture over prolonged periods will lead to gradual hydrolysis of the C3-chloromethyl group.

-

Over-alkylation in Amination: If tertiary amines (double alkylation) are observed during Protocol A, increase the steric bulk of the primary amine or slowly add the quinoline starting material to an excess of the amine, rather than vice versa.

References

-

Title: 1-{6-Chloro-2-[(2-chloro-8-methyl-3-quinolyl)methoxy]-4-phenylquinolin-3-yl}ethanone Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Synthesis, antidepressant and antifungal evaluation of novel 2-chloro-8-methylquinoline amine derivatives Source: European Journal of Medicinal Chemistry (PubMed) URL: [Link]

- Title: Methylene bridged quinoline and 1,2,3-triazole diheterocyclic compound and preparation method and application thereof (Patent CN114957215B)

Sources

- 1. Synthesis, antidepressant and antifungal evaluation of novel 2-chloro-8-methylquinoline amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-{6-Chloro-2-[(2-chloro-8-methyl-3-quinolyl)methoxy]-4-phenylquinolin-3-yl}ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN114957215B - äºç²åºæ¡¥è¿å¹åå1,2,3-ä¸ååæç¯ååç©åå ¶å¶å¤æ¹æ³ä¸åºç¨ - Google Patents [patents.google.com]

Application Notes & Protocols: Strategic Functionalization of the 3-Chloromethyl Group in 8-Methylquinoline Derivatives

Introduction: Unlocking the Potential of the Quinoline Scaffold

The quinoline motif, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry and drug development.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][3][4] The versatility of the quinoline scaffold allows for functionalization at numerous positions, enabling the fine-tuning of its pharmacological profile.[5] Among the various substituted quinolines, the 8-methylquinoline framework serves as a valuable building block in the synthesis of dyes, agrochemicals, and pharmaceuticals.[6][7]

A particularly powerful strategy for diversifying the 8-methylquinoline core involves introducing a reactive handle. The 3-chloromethyl group (-CH₂Cl) serves as an exceptionally versatile electrophilic site. As a benzylic-type halide, the carbon-chlorine bond is activated towards nucleophilic attack, making it an ideal anchor point for introducing a wide array of functional groups. This guide provides detailed protocols and expert insights into the functionalization of 3-chloromethyl-8-methylquinoline, focusing on the synthesis of ethers, thioethers, and esters through nucleophilic substitution reactions.[8][9][10]

Core Principle: Nucleophilic Substitution at the 3-Position

The primary chemical transformation exploited in this guide is the nucleophilic substitution reaction (SN). The 3-chloromethyl group on the 8-methylquinoline ring is an excellent substrate for SN2-type reactions.[11][12]

Causality behind Reactivity:

-

Good Leaving Group: The chloride ion (Cl⁻) is a stable anion and therefore a competent leaving group.

-

Electrophilic Carbon: The carbon atom of the chloromethyl group is electron-deficient due to the electronegativity of the chlorine atom, making it susceptible to attack by electron-rich nucleophiles.

-

Steric Accessibility: As a primary halide (-CH₂Cl), the electrophilic carbon is sterically unhindered, favoring the backside attack characteristic of an SN2 mechanism.[11]

This inherent reactivity allows for the straightforward formation of new carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds, among others.

General Functionalization Workflow

The following diagram illustrates the versatility of 3-chloromethyl-8-methylquinoline as a precursor for a variety of derivatives via nucleophilic substitution.

Caption: Versatility of 3-chloromethyl-8-methylquinoline in synthesis.

Application Protocol 1: Synthesis of Ethers via Williamson Ether Synthesis

This protocol describes the formation of an ether linkage by reacting 3-chloromethyl-8-methylquinoline with an alkoxide nucleophile.

Principle

The Williamson ether synthesis is a classic SN2 reaction where an alkoxide ion acts as the nucleophile, displacing a halide from an alkyl halide to form an ether.[13] In this procedure, a suitable alcohol is deprotonated by a strong base (e.g., sodium hydride) to generate the reactive alkoxide in situ.

Materials and Reagents

-

3-chloromethyl-8-methylquinoline

-

Anhydrous Ethanol (EtOH)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

Step-by-Step Methodology

-

Alkoxide Formation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous THF (20 mL) and sodium hydride (1.2 eq). Cool the suspension to 0 °C in an ice bath.

-

Slowly add anhydrous ethanol (1.5 eq) dropwise to the stirred NaH suspension.

-

Expertise & Experience: Adding the alcohol slowly to the NaH suspension is critical to control the evolution of hydrogen gas. The reaction is allowed to stir at 0 °C for 30 minutes to ensure complete formation of the sodium ethoxide nucleophile.

-

-

Nucleophilic Substitution: Dissolve 3-chloromethyl-8-methylquinoline (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the alkoxide solution at 0 °C.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

-

Trustworthiness: This quenching step is a critical safety and validation measure. The cessation of gas evolution indicates that all reactive hydride has been neutralized, ensuring a safe workup.

-

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ether product.

Expected Results & Characterization

-

Product: 3-(Ethoxymethyl)-8-methylquinoline

-

Appearance: Typically a pale yellow oil or low-melting solid.

-

¹H NMR: Expect to see a characteristic singlet for the -CH₂-O- protons around 4.5-4.7 ppm and a quartet and triplet for the ethyl group. The quinoline and methyl protons will also be present in their expected regions.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product.

Application Protocol 2: Synthesis of Thioethers (Sulfides)

This protocol details the synthesis of a thioether by reacting 3-chloromethyl-8-methylquinoline with a thiol nucleophile. Organosulfur compounds are of great interest in medicinal chemistry.[14][15]

Principle

Similar to ether synthesis, this SN2 reaction utilizes a thiolate anion (RS⁻) as the nucleophile. Thiolates are excellent nucleophiles, and the reaction often proceeds under milder basic conditions compared to ether synthesis because thiols are more acidic than alcohols.[16]

Materials and Reagents

-

3-chloromethyl-8-methylquinoline

-

Thiophenol (PhSH)

-

Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Deionized Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet

Step-by-Step Methodology

-

Reaction Setup: To a round-bottom flask, add 3-chloromethyl-8-methylquinoline (1.0 eq), thiophenol (1.1 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous DMF (15 mL) to dissolve the reactants.

-

Expertise & Experience: DMF is an excellent polar aprotic solvent for SN2 reactions as it solvates the cation (K⁺) while leaving the thiolate nucleophile highly reactive. Potassium carbonate is a sufficiently strong base to deprotonate the acidic thiophenol but is mild enough to avoid side reactions.

-

-

Stir the reaction mixture at 50 °C for 4-6 hours. Monitor the reaction progress by TLC.

-

Workup: After completion, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water and dichloromethane.

-

Extraction: Extract the aqueous layer twice more with dichloromethane. Combine the organic layers.

-

Wash the combined organic layers with water (3 times) to remove DMF, followed by a final wash with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate eluent system) to afford the pure thioether.

Expected Results & Characterization

-

Product: 8-Methyl-3-((phenylthio)methyl)quinoline

-

Appearance: Typically a white to off-white solid.

-

¹H NMR: Look for a characteristic singlet for the -CH₂-S- protons, typically shifted upfield relative to the ether analog, around 4.2-4.4 ppm. The aromatic protons from the thiophenyl group will also be visible.

-

Mass Spectrometry: The ESI-MS should display the [M+H]⁺ peak corresponding to the product's molecular weight.

Application Protocol 3: Synthesis of Esters via Carboxylate Alkylation

This protocol outlines the synthesis of an ester by using a carboxylate salt as the nucleophile to displace the chloride.

Principle

This is a direct C-O bond-forming reaction where the oxygen atom of a carboxylate anion attacks the electrophilic carbon of the chloromethyl group.[17][18] The reaction is often facilitated by a phase-transfer catalyst or conducted in a polar aprotic solvent to enhance the nucleophilicity of the carboxylate.[19]

Materials and Reagents

-

3-chloromethyl-8-methylquinoline

-

Sodium acetate (NaOAc)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, heating mantle

Step-by-Step Methodology

-

Reaction Setup: Combine 3-chloromethyl-8-methylquinoline (1.0 eq) and sodium acetate (1.5 eq) in a round-bottom flask.

-

Add anhydrous DMF (20 mL) and heat the mixture to 80 °C with vigorous stirring.

-

Expertise & Experience: Heating is often required to increase the reaction rate, as carboxylates are generally weaker nucleophiles than alkoxides or thiolates. DMF is the solvent of choice to ensure the solubility of the carboxylate salt and promote the SN2 pathway.

-

-

Maintain the temperature and stir for 18-24 hours, monitoring by TLC until the starting material is consumed.

-

Workup and Extraction: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing ethyl acetate and a large volume of water to dissolve the DMF and excess salt.

-

Separate the layers. Wash the organic layer thoroughly with water (at least 3 times) and then with brine.

-

Drying and Concentration: Dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the resulting crude ester by column chromatography on silica gel.

Expected Results & Characterization

-

Product: (8-Methylquinolin-3-yl)methyl acetate

-

Appearance: Colorless oil or white solid.

-